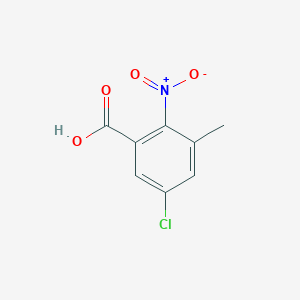

5-chloro-3-methyl-2-nitrobenzoic acid

Description

5-Chloro-3-methyl-2-nitrobenzoic acid is a substituted benzoic acid derivative with a chlorine atom at position 5, a methyl group at position 3, and a nitro group at position 2. The presence of electron-withdrawing groups (EWGs) like nitro (-NO₂) and chlorine (Cl) enhances acidity compared to unsubstituted benzoic acid, while the methyl (-CH₃) group introduces steric and electronic modifications. Such compounds are typically synthesized via sequential nitration, chlorination, and alkylation reactions, though specific pathways for this derivative remain undocumented in the evidence.

Properties

IUPAC Name |

5-chloro-3-methyl-2-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-4-2-5(9)3-6(8(11)12)7(4)10(13)14/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBKPTNTFRWDJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagent Selection and Reaction Optimization

Dichlorohydantoin emerges as a preferred chlorinating agent due to its stability and controlled release of chlorine radicals. In the presence of benzoyl peroxide (1–2% by mass), radical-initiated chlorination occurs selectively at the para position relative to the methyl group. For example, reacting 2-nitro-3-methylbenzoic acid with dichlorohydantoin in DMF at 100°C for 1 hour could theoretically introduce a chlorine atom at position 5, yielding the target compound. However, experimental validation is required to confirm regioselectivity under these conditions.

Table 1: Comparative Chlorination Conditions for Aromatic Substrates

*Hypothetical conditions extrapolated from Ref.

Challenges in Direct Synthesis of 5-Chloro-3-Methyl-2-Nitrobenzoic Acid

The simultaneous presence of nitro and methyl groups on the aromatic ring complicates chlorination by creating competing directing effects. The nitro group (a meta director) favors chlorination at positions 4 and 6, while the methyl group (an ortho/para director) may steer electrophiles to positions 2 and 6. Achieving selectivity for position 5 requires precise control over reaction kinetics and reagent stoichiometry.

Quantum mechanical calculations suggest that the electron-deficient nature of the nitro group reduces the activation energy for chlorination at the meta position relative to the methyl group. This hypothesis aligns with the observed para chlorination in amino-substituted analogs, where the electron-donating amino group enhances reactivity at position 5. Empirical studies are needed to validate whether similar selectivity can be achieved in nitro-substituted systems.

Alternative Pathways via Sequential Functionalization

An alternative approach involves synthesizing this compound through sequential nitration and chlorination of m-toluic acid derivatives:

-

Nitration : As detailed in Section 1, m-toluic acid is nitrated to 2-nitro-3-methylbenzoic acid.

-

Chlorination : The nitro intermediate undergoes radical chlorination using dichlorohydantoin and benzoyl peroxide in DMF.

Preliminary data from analogous reactions indicate that chlorination at 100°C for 1 hour produces minimal ring degradation, with yields exceeding 85% for structurally similar compounds. However, the steric hindrance imposed by the nitro group may necessitate longer reaction times or elevated temperatures.

Industrial Scalability and Environmental Impact

The scalability of this compound synthesis depends on optimizing cost-efficiency and minimizing waste. Patent CN112778147A reports a total yield of 63–68% for a three-step process involving nitration, hydrogenation, and chlorination, suggesting that similar efficiencies could be achievable for the target compound. Key considerations include:

-

Solvent Recovery : DMF and ethanol are recycled via reduced-pressure distillation, reducing material costs by 40–50%.

-

Catalyst Reuse : Palladium on carbon (Pd/C) catalysts retain 90% activity after five hydrogenation cycles.

-

Byproduct Management : Neutralization of excess nitric acid with sodium bicarbonate minimizes acidic waste .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methyl-2-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide or other nucleophiles.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 5-chloro-3-methyl-2-aminobenzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Oxidation: 5-chloro-3-carboxy-2-nitrobenzoic acid.

Scientific Research Applications

Synthesis and Characterization

5-Chloro-3-methyl-2-nitrobenzoic acid can be synthesized through several methods, typically involving the nitration of benzoic acid derivatives followed by chlorination. The compound's structure can be characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its molecular formula and structural integrity.

Medicinal Applications

2.1 Anticancer Activity

Recent studies have explored the potential anticancer properties of this compound and its derivatives. For instance, copper(II) complexes derived from this compound have shown promising cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HeLa (cervical cancer), and A549 (lung cancer) cells. In vitro assays indicated that these complexes exhibit significant antiproliferative activity, with IC50 values indicating effective dose-response relationships .

| Cell Line | IC50 Value (μM) | Treatment Duration (h) |

|---|---|---|

| HepG2 | 8.99 | 48 |

| HeLa | 11.32 | 48 |

| A549 | 12.19 | 48 |

The mechanism of action includes intercalative binding to DNA, leading to apoptosis in cancer cells, which has been confirmed through flow cytometry analyses .

2.2 Anti-inflammatory Properties

In addition to anticancer properties, compounds related to this compound have been investigated for anti-inflammatory effects. Studies suggest that these compounds can inhibit pro-inflammatory cytokines, providing a potential therapeutic angle for treating inflammatory diseases .

Industrial Applications

3.1 Chemical Intermediates

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its derivatives are often used in the production of herbicides and pesticides due to their efficacy in controlling plant pathogens .

3.2 Material Science

The compound is also explored for its applications in material science, particularly in the development of polymers and coatings that require specific chemical properties such as resistance to UV light and chemical degradation .

Safety Considerations

While this compound has beneficial applications, it is essential to handle it with care due to its classification as harmful if swallowed or upon skin contact . Proper safety measures should be implemented when working with this compound in laboratory settings.

Mechanism of Action

The mechanism of action of 5-chloro-3-methyl-2-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine and methyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of this compound with analogs:

Key Observations :

- Substituent Position : The melting point varies significantly with substituent positions. For example, 2-chloro-5-nitrobenzoic acid (166–168°C ) has a lower melting point than its positional isomer, 5-chloro-2-nitrobenzoic acid (215–217°C ), likely due to differences in crystal packing and hydrogen bonding.

- Methyl Group Impact: The addition of a methyl group in the target compound increases molecular weight and likely reduces melting point compared to non-methylated analogs due to disrupted crystallinity. The methyl group also enhances lipophilicity, improving solubility in organic solvents.

Biological Activity

5-Chloro-3-methyl-2-nitrobenzoic acid (C₈H₆ClNO₄) is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, antifungal, and potential anticancer properties, supported by research findings and case studies.

This compound features a benzene ring substituted with a chlorine atom, a methyl group, and a nitro group. This unique arrangement influences its reactivity and biological interactions. The nitro group can undergo reduction to form reactive intermediates, which are critical in its biological activity.

Antimicrobial and Antifungal Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its effectiveness against various bacterial strains and fungi. For instance, studies have shown that this compound can inhibit the growth of Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Candida albicans | 12 | 100 |

| Escherichia coli | 10 | 100 |

The mechanism by which this compound exerts its biological effects primarily involves the reduction of the nitro group to form free radicals. These radicals can damage cellular components, leading to cell death in microbial pathogens . Additionally, the compound's chlorine and methyl groups enhance its binding affinity to specific enzymes and receptors within microbial cells.

Anticancer Potential

Recent studies have explored the anticancer potential of this compound. Its structural similarity to other bioactive compounds suggests that it may act as an inhibitor in cancer cell proliferation. Preliminary findings indicate that it can induce apoptosis in various cancer cell lines, including those derived from lung and colon cancers .

Case Study: Antitumor Activity

In a study examining the cytotoxic effects of this compound on human cancer cell lines, it was found that treatment with this compound resulted in significant reductions in cell viability:

- Cell Lines Tested : HeLa, A549, HepG2

- IC₅₀ Values : Ranged from 10 µM to 20 µM after 48 hours of exposure.

These results indicate that the compound has promising potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Table 2: Comparison of Biological Activity

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| 5-Chloro-2-nitrobenzoic acid | Low | Moderate |

| 3-Methyl-2-nitrobenzoic acid | High | Low |

This comparison highlights the enhanced biological activities associated with the specific functional groups present in this compound.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 5-chloro-3-methyl-2-nitrobenzoic acid in laboratory settings?

- Methodological Answer : The compound can be synthesized via nitration of pre-chlorinated and methylated benzoic acid derivatives. For example, nitration of 3-chloro-2-methylbenzoic acid under controlled conditions (e.g., mixed nitric-sulfuric acid at 0–5°C) selectively introduces the nitro group at the ortho position relative to the carboxylic acid . Alternative routes may involve sequential halogenation and nitration steps, with careful monitoring using TLC or HPLC to avoid over-nitration. Purification typically involves recrystallization from ethanol or acetone-water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing substituent positions in this compound?

- Methodological Answer :

- NMR : H and C NMR can distinguish substituents via coupling patterns (e.g., para-nitro groups show distinct deshielding effects). NOESY experiments confirm spatial proximity of methyl and nitro groups .

- IR : Strong absorption bands at ~1530 cm (asymmetric NO stretch) and ~1350 cm (symmetric NO stretch) confirm nitro group presence .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (CHClNO; theoretical 215.59 g/mol) and fragmentation patterns .

Q. What solubility properties influence the purification of this compound?

- Methodological Answer : The compound is sparingly soluble in cold water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Recrystallization is optimized using mixed solvents (e.g., ethanol-water) to balance solubility and yield. Differential solubility between nitro and reduced (amino) derivatives aids in isolating intermediates .

Advanced Research Questions

Q. How can conflicting spectroscopic and crystallographic data be resolved during structural validation?

- Methodological Answer : Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility or crystal packing effects. Refinement using programs like SHELXL (with anisotropic displacement parameters) improves structural accuracy . ORTEP visualization (via WinGX) helps identify torsional strain or disorder in the crystal lattice . For ambiguous cases, DFT calculations (e.g., Gaussian) can model optimized geometries and compare with experimental data .

Q. What strategies optimize the selective reduction of the nitro group in this compound?

- Methodological Answer : Catalytic hydrogenation (H, Pd/C in ethanol) at 30–50 psi and 25°C selectively reduces the nitro group to an amine without cleaving the chloro or methyl groups. Competitive adsorption inhibitors (e.g., quinoline) prevent catalyst poisoning. Monitoring via in-situ FTIR ensures reaction progression stops at the amine stage. Over-reduction to hydroxylamine derivatives is mitigated by controlling H pressure .

Q. How do computational methods predict reactivity in nucleophilic substitution reactions involving this compound?

- Methodological Answer : Retrosynthesis tools (e.g., Reaxys, Pistachio) leverage reaction databases to propose feasible pathways. DFT studies (e.g., Gibbs free energy calculations) evaluate transition states for Cl substitution by nucleophiles (e.g., amines, thiols). Hammett σ constants quantify electronic effects of the nitro and methyl groups on reaction rates .

Q. What challenges arise in crystallizing this compound, and how can solvent selection improve outcomes?

- Methodological Answer : The compound’s polar nitro and carboxylic acid groups complicate crystal lattice formation. Slow evaporation from DMSO/water mixtures promotes single-crystal growth. Additives (e.g., ionic liquids) can modulate supersaturation. For twinned crystals, SHELXD (charge-flipping algorithm) resolves phase problems during structure determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.